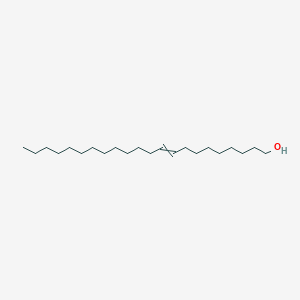![molecular formula C18H29NO3Si B14306348 N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide CAS No. 116313-16-7](/img/structure/B14306348.png)
N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide is an organic compound with a complex structure that includes a phenyl ring substituted with an ethyl(dipropoxy)silyl group and a 2-methylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with the ethyl(dipropoxy)silyl group This can be achieved through a series of reactions including halogenation, Grignard reactions, and silylation
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amide group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide: shares similarities with other silyl-substituted phenyl compounds and amides.
N-{4-[Trimethylsilyl]phenyl}-2-methylprop-2-enamide: Similar structure but with a trimethylsilyl group instead of an ethyl(dipropoxy)silyl group.
N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enol: Similar structure but with an alcohol group instead of an amide group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both silyl and amide functionalities. This combination imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
116313-16-7 |
|---|---|
Molekularformel |
C18H29NO3Si |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
N-[4-[ethyl(dipropoxy)silyl]phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C18H29NO3Si/c1-6-13-21-23(8-3,22-14-7-2)17-11-9-16(10-12-17)19-18(20)15(4)5/h9-12H,4,6-8,13-14H2,1-3,5H3,(H,19,20) |
InChI-Schlüssel |
CEUOCVXRWPMPDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Si](CC)(C1=CC=C(C=C1)NC(=O)C(=C)C)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


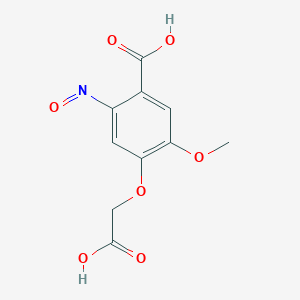
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
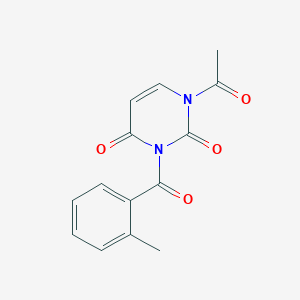
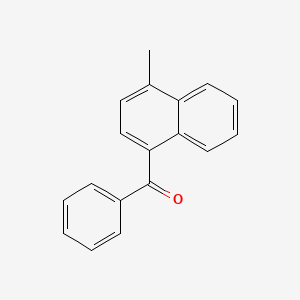
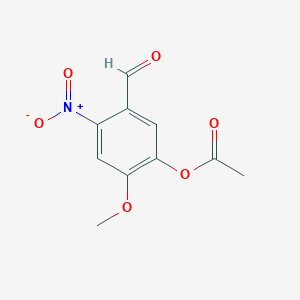

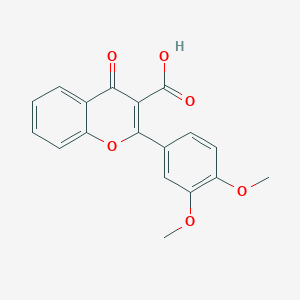
![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)
